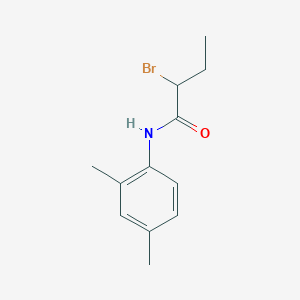

2-bromo-N-(2,4-dimethylphenyl)butanamide

Description

Significance of Alpha-Haloamides as Versatile Synthons in Modern Organic Chemistry

Alpha-haloamides, and specifically α-bromoamides, are a class of organic compounds recognized for their high reactivity and synthetic utility. nih.gov They serve as versatile synthons, which are ideal structural units within a molecule that can be formed or converted by known synthetic operations. The key to their utility lies in the presence of a halogen atom (in this case, bromine) on the carbon atom adjacent to the amide carbonyl group (the α-position).

This arrangement creates a highly reactive electrophilic center at the α-carbon. The adjacent carbonyl group enhances the carbon's susceptibility to nucleophilic attack, facilitating a wide range of substitution reactions, often via an SN2 mechanism. libretexts.org This reactivity allows for the facile formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov

The rich chemistry of α-haloamides has been harnessed to produce diverse molecular architectures. nih.gov For instance, they are key precursors for synthesizing α-amino amides, α-hydroxy amides, and α-alkoxy amides through reactions with nucleophiles like ammonia (B1221849), water, or alcohols. libretexts.orgtandfonline.com Furthermore, radical-mediated transformations involving α-haloamides have emerged as a powerful strategy for constructing various cyclic compounds. nih.gov Their importance is underscored by their role as intermediates in the synthesis of complex molecules and biologically active compounds.

Overview of N-Aryl Butanamide Architectures in Contemporary Chemical Research

The N-aryl butanamide scaffold is a structural motif frequently encountered in contemporary chemical research, particularly in medicinal and agricultural chemistry. This framework, which consists of a butanamide chain linked to an aromatic ring, is a valuable building block for creating diverse compounds with specific functions. The ability to modify both the aryl ring and the butanamide side chain allows chemists to fine-tune the molecule's steric and electronic properties.

Specific Focus on 2-bromo-N-(2,4-dimethylphenyl)butanamide within the Broader Alpha-Bromoamide Class

This compound is a specific member of the α-bromoamide class, featuring a butanamide backbone with a bromine atom at the alpha position and a 2,4-dimethylphenyl group attached to the amide nitrogen. While detailed research findings exclusively on this isomer are not extensively published, its chemical properties and synthetic role can be reliably inferred from its structure and the well-established chemistry of its class.

Physicochemical Properties: The properties of this compound are summarized in the table below. Data for its close isomer, 2-bromo-N-(2,6-dimethylphenyl)butanamide, is included for comparison, as its physical state is likely to be similar.

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO scbt.com |

| Molecular Weight | 270.17 g/mol scbt.com |

| Appearance | Expected to be a white to light yellow solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane) |

Synthesis: The preparation of this compound typically involves the acylation of 2,4-dimethylaniline (B123086) with a reactive derivative of 2-bromobutanoic acid. A common and efficient method is the reaction between 2,4-dimethylaniline and 2-bromobutanoyl chloride. lookchem.com This reaction forms the amide bond, yielding the target compound.

Reactivity and Synthetic Utility: As a classic α-bromoamide, the primary site of reactivity for this compound is the bromine-bearing α-carbon. It is an excellent substrate for nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis. For instance, a closely related isomer, 2-bromo-N-(2,6-dimethylphenyl)butanamide, serves as a key intermediate in the synthesis of the local anesthetic drug Etidocaine. lookchem.com This highlights the role of such compounds in the pharmaceutical industry as building blocks for active pharmaceutical ingredients.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGUIAEHMNDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Bromo N 2,4 Dimethylphenyl Butanamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

Nucleophilic substitution is a fundamental class of reactions for haloalkanes. In the context of 2-bromo-N-(2,4-dimethylphenyl)butanamide, the secondary alpha-carbon is the site of these reactions, where the bromide ion is displaced by an incoming nucleophile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.ukrsc.org

Nitrogen-based nucleophiles readily react with alkyl halides to form new carbon-nitrogen bonds. libretexts.org

Ammonia (B1221849): The reaction with ammonia initially forms a primary amine. chemguide.co.uk The process begins with the ammonia molecule acting as a nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form an alkylammonium salt. chemguide.co.uk A second molecule of ammonia then acts as a base to deprotonate the ammonium (B1175870) ion, yielding the primary amine product. chemguide.co.uk To prevent further reactions, a large excess of ammonia is typically used. chemguide.co.ukchemguide.co.uk

Amines: Primary and secondary amines are also effective nucleophiles. docbrown.info The reaction of this compound with a primary amine would be expected to yield a secondary amine. However, a significant challenge in these reactions is the potential for multiple substitutions. libretexts.orgchemguide.co.uk The amine product of the initial substitution is itself a nucleophile and can react with another molecule of the bromoamide, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgchemguide.co.uk

Azides: The azide (B81097) ion (N(_{3}^{-})) is an excellent nucleophile for S(N)2 reactions and provides an efficient route to primary amines. masterorganicchemistry.com The reaction of an alkyl halide with sodium azide yields an alkyl azide. masterorganicchemistry.comnih.gov This intermediate can then be reduced to a primary amine using reagents like LiAlH({4}) or through catalytic hydrogenation, which offers a cleaner pathway to the primary amine, avoiding the over-alkylation issues seen with ammonia. masterorganicchemistry.com

Table 1: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product Type | Notes |

| Ammonia | NH({3}) | Primary Amine | Excess ammonia is required to minimize subsequent alkylation. chemguide.co.uk |

| Primary Amine | R-NH({2}) | Secondary Amine | Prone to over-alkylation, leading to mixtures of products. chemguide.co.uk |

| Azide Ion | Sodium Azide (NaN({3})) | Alkyl Azide | The azide can be subsequently reduced to a primary amine. masterorganicchemistry.com |

Oxygen nucleophiles, such as hydroxide (B78521) and alkoxide ions, can displace the bromide to form alcohols and ethers, respectively.

Hydroxides: Reaction with a hydroxide source, such as aqueous sodium hydroxide, would lead to the formation of the corresponding alpha-hydroxy amide, 2-hydroxy-N-(2,4-dimethylphenyl)butanamide. This is a standard hydrolysis reaction for alkyl halides. savemyexams.com

Alkoxides: Similarly, alkoxide ions (RO), derived from alcohols, can be used to synthesize alpha-alkoxy amides. The specific ether product depends on the alkoxide used (e.g., methoxide (B1231860) for a methyl ether, ethoxide for an ethyl ether).

Table 2: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | (\alpha)-Hydroxy Amide |

| Alkoxide | Sodium Methoxide (NaOCH({3})) | (\alpha)-Alkoxy Amide |

Sulfur nucleophiles are generally more potent than their oxygen counterparts. Thiols (R-SH) and their conjugate bases, thiolate ions (RS), react readily with alkyl bromides. This reaction is expected to proceed efficiently to form an alpha-thioether derivative. Studies on the reactivity of bromoacetyl groups show a high chemoselectivity for thiols. nih.govresearchgate.net This suggests that the alpha-bromine center in this compound would be highly susceptible to substitution by sulfur nucleophiles. nih.govnih.gov

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Product Type |

| Thiol/Thiolate | Sodium Thioethoxide (NaSEt) | (\alpha)-Thioether |

Carbon-Carbon Bond Forming Reactions

The transformation of the C-Br bond into a C-C bond is a powerful tool in organic synthesis. This can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and reactions with organometallic reagents. rsc.orgresearchgate.net

Transition metal catalysis, particularly with palladium or nickel, enables the coupling of alkyl halides with a wide array of partners. rhhz.net The general mechanism for these reactions involves three key steps: oxidative addition of the alkyl halide to the metal center, transmetalation with an organometallic reagent (for Negishi and Suzuki), and reductive elimination to form the new C-C bond and regenerate the catalyst. rhhz.netnih.gov

Negishi Coupling: This reaction couples an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org For this compound, this would involve reacting it with an organozinc reagent (R-ZnX) to form a new C(sp³)–C bond. nih.govwikipedia.orgmit.edu The reaction is valued for its high functional group tolerance. wikipedia.org

Suzuki Coupling: The Suzuki reaction is a versatile method that couples organohalides with organoboron compounds, most commonly boronic acids or their esters, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov While traditionally used for sp²-hybridized carbons, advancements have extended its utility to alkyl bromides (sp³-hybridized), allowing for the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds. organic-chemistry.orgprinceton.edunih.gov

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgresearchgate.net While the classic Heck reaction uses aryl or vinyl halides, variations for alkyl halides exist, although they can be more challenging due to competing side reactions like β-hydride elimination. nih.govnih.gov

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Feature |

| Negishi | Organozinc Reagent (R-ZnX) | Palladium or Nickel complex | New C-C bond at the alpha-position. wikipedia.orgresearchgate.net |

| Suzuki | Organoboron Reagent (R-B(OH)({2})) | Palladium complex + Base | New C-C bond at the alpha-position. wikipedia.orgnih.gov |

| Heck | Alkene (R'-CH=CH(_{2})) | Palladium complex + Base | Substituted alkene. wikipedia.orgorganic-chemistry.org |

Reactions involving highly basic and nucleophilic organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents with bromoamides are complex due to the presence of multiple reactive sites.

The most significant competing reaction is the deprotonation of the amide N-H proton, which is acidic. Both Grignard and organolithium reagents are strong bases and would readily react with the amide proton first. This acid-base reaction consumes one equivalent of the organometallic reagent.

If sufficient excess reagent is used, further reactions could occur. These include:

Nucleophilic attack at the carbonyl carbon: This would lead to the formation of a ketone after hydrolysis.

Metal-halogen exchange: The organolithium reagent could exchange with the bromine atom, forming a new organolithium species at the alpha-position, which could then be reacted with other electrophiles.

However, the initial deprotonation of the amide is the most probable and fastest reaction pathway, often complicating the desired substitution or coupling at the alpha-bromo center. nih.govwalisongo.ac.id

Radical-Mediated Carbon-Carbon Bond Formations and Cyclizations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, generating an α-amido radical. This reactive intermediate is central to the formation of new carbon-carbon bonds through both intermolecular and intramolecular pathways. Such reactions are typically initiated by radical initiators or photolysis and offer powerful methods for complex molecule synthesis.

Detailed research findings indicate that radical reactions represent a significant area of organic chemistry. researchgate.net The generation of a radical at the alpha-position to the amide allows for subsequent functionalization. For instance, in atom transfer radical addition (ATRA), this radical can add across the double bond of an alkene, leading to the formation of a new carbon-carbon bond. The reaction is then propagated by the abstraction of a bromine atom from another molecule of the starting material.

Intramolecular versions of this process, known as radical cyclizations, are also highly significant. researchgate.net If the N-(2,4-dimethylphenyl) group or another part of the molecule were to contain an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the generated α-amido radical could attack this internal π-system. This process typically follows stereoelectronic preferences, such as the Baldwin's rules for ring closure, often favoring 5-exo or 6-exo cyclizations to form new heterocyclic structures. Palladium-catalyzed processes have also been developed that proceed via hybrid organometallic-radical mechanisms to form both 5- and 6-membered rings. core.ac.uk

Table 1: Potential Radical-Mediated Reactions and Products

| Reaction Type | Reactant(s) | Initiator/Catalyst | Potential Product Structure |

|---|---|---|---|

| Intermolecular C-C Bond Formation (ATRA) | This compound + Alkene (e.g., Styrene) | AIBN, Bu₃SnH or light (hν) | Product of addition across the double bond |

| Intramolecular Cyclization (Hypothetical) | A derivative of this compound with a pendant alkene | AIBN, Bu₃SnH | Cyclized product (e.g., lactam) |

Table 2: Common Initiators for Radical Reactions of α-Bromoamides

| Initiator | Abbreviation | Conditions | Mechanism |

|---|---|---|---|

| Azobisisobutyronitrile | AIBN | Thermal (60-80 °C) | Thermal decomposition to generate radicals |

| Tributyltin Hydride | Bu₃SnH | Used with AIBN | Chain transfer agent |

| Dibenzoyl Peroxide | BPO | Thermal | Thermal decomposition |

| Ultraviolet Light | hν | Photochemical | Photolytic cleavage of the C-Br bond |

Rearrangement Reactions Involving the Alpha-Bromoamide Moiety

The alpha-bromoamide moiety is a key functional group that can participate in several types of molecular rearrangements, typically under basic conditions. While the classic Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, its direct application to this compound, a secondary amide, is not feasible as the mechanism requires two protons on the amide nitrogen. wikipedia.orgbyjus.combdu.ac.in

However, other rearrangements characteristic of the α-haloamide structure are possible. Base-induced rearrangements can occur through various mechanisms. For example, abstraction of the α-proton (if one were present) could initiate a Favorskii-type rearrangement, although this is more common for α-haloketones. wiley-vch.de In the case of this compound, the reaction pathways are dictated by the specific structure. A plausible base-induced reaction involves the migration of the R group attached to the carbonyl carbon to the nitrogen atom, simultaneous with the departure of the bromide ion, which would yield an intermediate that can be trapped by various nucleophiles. bdu.ac.in

Another potential pathway under basic conditions is an elimination reaction, if a proton is available on the beta-carbon, which would lead to the formation of an α,β-unsaturated amide. Given the butanamide structure, this is a viable pathway.

Table 3: Potential Rearrangement and Elimination Reactions

| Reaction Name | Reagents | Key Intermediate | Potential Product |

|---|---|---|---|

| Hofmann-like Rearrangement | Strong Base (e.g., NaH, LDA) | Anionic species | Isocyanate or trapped derivatives (e.g., carbamate) |

| Elimination (Dehydrobromination) | Non-nucleophilic base (e.g., DBU, t-BuOK) | Enolate-like transition state | N-(2,4-dimethylphenyl)but-2-enamide |

Other Significant Transformations (e.g., Reduction, Oxidation of the Amide or Aryl Moieties)

Beyond radical reactions and rearrangements, this compound can undergo other important transformations, primarily reduction and oxidation, targeting different parts of the molecule.

Reduction: The reduction of this compound can proceed via two main pathways depending on the reagents and conditions employed.

Debromination: The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond. This hydrodebromination can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, or through catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Amide Reduction: The amide carbonyl group is significantly more resistant to reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to reduce the amide to an amine. This aggressive reduction would almost certainly cleave the C-Br bond as well, resulting in the formation of N-butyl-2,4-dimethylaniline. A controlled reduction of the amide may be possible with reagents like borane-tetrahydrofuran (B86392) complex (BTHF). researchgate.net

Table 4: Reduction Pathways for this compound

| Target Moiety | Reagent(s) | Product |

|---|---|---|

| C-Br Bond | Bu₃SnH, AIBN | N-(2,4-dimethylphenyl)butanamide |

| C-Br Bond | H₂, Pd/C | N-(2,4-dimethylphenyl)butanamide |

| Amide Carbonyl & C-Br Bond | LiAlH₄, then H₂O | N-butyl-2,4-dimethylaniline |

Oxidation: The primary sites for oxidation on the this compound molecule are the two methyl groups on the aromatic ring. The amide and α-bromo functionalities are generally stable to common oxidizing agents that target alkylarenes. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions (e.g., heat) can oxidize the aryl-methyl groups to carboxylic acids. Depending on the stoichiometry and conditions, either one or both methyl groups could be oxidized.

Table 5: Potential Oxidation Products

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄, NaOH, heat | Vigorous | 4-(2-bromobutanamido)-3-methylbenzoic acid |

| Excess KMnO₄, NaOH, heat | Harsh | 4-(2-bromobutanamido)benzene-1,3-dicarboxylic acid |

Mechanistic Investigations and Computational Studies of 2 Bromo N 2,4 Dimethylphenyl Butanamide Reactions

Elucidation of Reaction Mechanisms and Kinetics

The reactions of 2-bromo-N-(2,4-dimethylphenyl)butanamide are governed by the interplay of several competing mechanistic pathways. The structure of the substrate—a secondary alkyl halide—allows for both bimolecular and unimolecular substitution mechanisms, alongside potential radical-mediated processes under specific conditions.

The primary reaction pathways for the substitution of the bromine atom in this compound are the SN2 (Substitution, Nucleophilic, Bimolecular) and SN1 (Substitution, Nucleophilic, Unimolecular) mechanisms.

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.comsavemyexams.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.com

The SN1 mechanism proceeds through a stepwise process. masterorganicchemistry.commasterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar carbocation intermediate. savemyexams.comlibretexts.org This intermediate is then rapidly attacked by a nucleophile from either face. masterorganicchemistry.comlibretexts.org The stability of the secondary carbocation, which can be influenced by the neighboring amide group, is a key factor. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can solvate both the carbocation and the leaving group, and structural factors that stabilize the carbocation. youtube.commasterorganicchemistry.com

The table below summarizes the key factors influencing the competition between SN1 and SN2 pathways for an α-bromoamide substrate.

| Factor | SN1 Pathway | SN2 Pathway |

| Substrate | Tertiary > Secondary. Favored by carbocation stability. masterorganicchemistry.com | Primary > Secondary. Sensitive to steric hindrance. youtube.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). youtube.com | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻). youtube.com |

| Solvent | Polar protic (e.g., water, alcohols). youtube.com | Polar aprotic (e.g., acetone, DMSO, DMF). youtube.com |

| Kinetics | Unimolecular, Rate = k[Substrate]. masterorganicchemistry.comlibretexts.org | Bimolecular, Rate = k[Substrate][Nucleophile]. savemyexams.com |

| Stereochemistry | Racemization (attack from both faces of planar carbocation). masterorganicchemistry.comlibretexts.org | Inversion of configuration (backside attack). masterorganicchemistry.com |

Radical pathways are less common for nucleophilic substitution but can be initiated under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or upon photochemical activation. In reactions involving N-bromoamides like N-bromoacetamide, radical mechanisms have been observed, particularly in allylic bromination (Wohl-Ziegler reaction). researchgate.net For this compound, a radical mechanism could involve the homolytic cleavage of the C-Br bond to form an α-amidoalkyl radical. This pathway is distinct from the ionic SN1 and SN2 mechanisms and would lead to different product distributions. researchgate.net

The α-carbon of this compound is a stereocenter. Consequently, reactions at this center have significant stereochemical implications, which are directly tied to the prevailing reaction mechanism.

In a chiral synthesis , if the reaction proceeds via a pure SN2 mechanism , a complete inversion of stereochemistry at the α-carbon is expected. masterorganicchemistry.com An (R)-enantiomer of the starting material would yield the (S)-enantiomer of the product. This stereospecificity is highly valuable in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical.

Conversely, if the reaction follows an SN1 pathway , the formation of a planar, achiral carbocation intermediate leads to the loss of stereochemical information. libretexts.org The subsequent nucleophilic attack can occur from either face of the carbocation with roughly equal probability, resulting in a racemic or near-racemic mixture of enantiomeric products. masterorganicchemistry.comlibretexts.org This outcome is generally undesirable in chiral synthesis.

The observed stereochemical outcome of a reaction serves as a powerful diagnostic tool for elucidating the operative mechanism. A high degree of inversion suggests a dominant SN2 pathway, while significant racemization points to an SN1 mechanism. In many cases, particularly with secondary substrates, a mixture of both pathways can occur, leading to partial inversion and partial racemization.

Identification and Characterization of Reaction Intermediates

Several key reactive intermediates have been postulated and, in some cases, identified in reactions of α-haloamides.

Aza-Oxyallyl Cations : These are 1,3-dipolar species that can be generated from α-haloamides via dehydrohalogenation, often facilitated by a base. researchgate.netbohrium.comscilit.com For this compound, treatment with a non-nucleophilic base could lead to the formation of an N-(2,4-dimethylphenyl)-substituted aza-oxyallyl cation. These intermediates are highly electrophilic and have proven to be valuable synthons in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, for the construction of nitrogen-containing heterocycles like oxazolidin-4-ones. researchgate.netbohrium.comscilit.comresearchgate.netrsc.org

Tetrahedral Intermediates : These are common in reactions involving the amide carbonyl group. For instance, in a base-catalyzed hydrolysis, a hydroxide (B78521) ion would attack the carbonyl carbon, forming a transient tetrahedral intermediate before the expulsion of the leaving group to yield the final products. researchgate.net

Aziridinones (α-Lactams) : These are highly strained three-membered ring structures. Intramolecular SN2 displacement of the bromide by the amide nitrogen anion (formed by deprotonation with a strong base) could theoretically lead to the formation of an aziridinone. While often unstable, they have been proposed as transient intermediates in certain reactions of α-haloamides.

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.netnih.gov

DFT calculations can be employed to model the reaction pathways of this compound. By calculating the potential energy surface, researchers can map out the complete energy profile for competing mechanisms like SN1 and SN2.

This involves:

Locating Stationary Points : Geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Calculating Energies : Single-point energy calculations provide the relative energies of all stationary points. The difference in energy between the reactants and the transition state gives the activation energy (energy barrier) of the reaction.

Transition State Analysis : A key aspect is the identification and characterization of transition state structures. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. nih.gov

For this compound, DFT could be used to compare the activation energies for the SN1 and SN2 pathways with a given nucleophile. The pathway with the lower activation energy would be predicted as the kinetically favored route.

The following table provides a hypothetical example of results from a DFT study comparing the reaction pathways.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔE‡, kcal/mol) | Key TS Feature |

| SN2 | [Nu---C---Br]‡ | 22.5 | Pentacoordinate carbon center |

| SN1 | [R-C+---Br-]‡ | 28.0 | Elongated C-Br bond, developing carbocation character |

These computational results can rationalize experimental observations, predict the effect of substituents on reactivity, and guide the design of new experiments. nih.gov

Elucidation of Reaction Pathways and Origin of Stereoselectivity

The reactions of α-haloamides, such as this compound, are of significant interest due to their utility as precursors for α-amino amides, which are fundamental components of peptides and various biologically active molecules. nih.gov The substitution of the bromine atom is a key transformation, and its stereochemical outcome is governed by the specific reaction pathway, which can be influenced by reagents, catalysts, and the inherent structure of the amide. nih.govnih.gov

Nucleophilic substitution at the α-carbon of this compound can proceed through several potential mechanisms. A direct S(_N)2 displacement by a nucleophile would lead to an inversion of configuration at the stereocenter. Conversely, an S(_N)1-type mechanism, proceeding through a carbocation intermediate, would likely result in racemization. The actual pathway is often more complex and can be modulated by additives.

Pioneering work on related chiral (S)-2-bromopropanamides has demonstrated that the stereochemical course of the reaction can be controlled with high selectivity. nih.govacs.org The use of specific promoters, particularly silver salts, plays a crucial role in dictating the stereochemical outcome.

Inversion of Configuration : In the presence of soluble silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), the reaction with amine nucleophiles typically proceeds with inversion of configuration. This outcome is consistent with an S(_N)2-like pathway, where the silver ion coordinates to the bromine atom, facilitating its departure as a bromide anion and making the α-carbon more susceptible to backside attack by the nucleophile. nih.govdocumentsdelivered.com

Retention of Configuration : When insoluble silver(I) oxide (Ag(_2)O) is used as a promoter, the reaction often yields a product with retention of configuration. This suggests a different mechanism is operative, possibly involving a double inversion or a pathway where the silver oxide surface plays a role in shielding one face of the molecule while delivering the nucleophile to the same face from which the bromide departs. nih.govacs.org

The origin of stereoselectivity is thus intricately linked to the nature of the promoter used to activate the C-Br bond. The ability to direct the reaction towards either inversion or retention by selecting the appropriate silver salt provides a powerful tool for asymmetric synthesis. For this compound, similar principles are expected to apply, allowing for the stereocontrolled synthesis of its derivatives.

| Promoter | Predominant Stereochemical Outcome | Probable Mechanistic Influence |

| Soluble Ag salts (e.g., AgOTf) | Inversion of Configuration | Promotes S(_N)2-like pathway via Lewis acid assistance |

| Insoluble Ag(_2)O | Retention of Configuration | May involve a double inversion or surface-mediated delivery |

Solvent Effects and Catalytic Cycle Modeling

The choice of solvent is a critical parameter that can significantly influence the rate and mechanism of nucleophilic substitution reactions involving this compound. libretexts.org Solvent molecules can stabilize reactants, transition states, or intermediates, thereby altering the activation energy of the reaction. researchgate.net

The impact of the solvent is largely dependent on its polarity and its ability to participate in hydrogen bonding:

Polar Protic Solvents (e.g., water, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. In the context of S(_N)2 reactions, polar protic solvents can solvate the nucleophile through hydrogen bonding, creating a solvent shell that sterically hinders its approach to the electrophilic α-carbon and reduces its nucleophilicity. youtube.com This generally slows down S(_N)2 reactions. For S(_N)1-type reactions, however, these solvents are highly effective at stabilizing both the carbocation intermediate and the departing bromide anion, thus accelerating the reaction rate. libretexts.org

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are poor hydrogen bond donors. They can solvate cations well but leave anions relatively "naked" and highly reactive. libretexts.org Consequently, polar aprotic solvents are known to dramatically accelerate the rates of S(_N)2 reactions by enhancing the effective strength of the nucleophile. libretexts.org For the reaction of this compound, employing a solvent like acetonitrile would likely favor an S(_N)2 pathway.

Catalytic Cycle Modeling

While many substitutions on α-bromoamides are promoted by stoichiometric reagents like silver salts, catalytic cycles offer a more efficient and atom-economical alternative. A hypothetical catalytic cycle for the substitution reaction could involve an organocatalyst or a transition metal complex.

For instance, a Lewis base catalyst could be envisioned to operate as follows:

Catalyst Activation : The nucleophile interacts with the catalyst.

Nucleophilic Attack : The activated nucleophile attacks the this compound substrate, displacing the bromide ion to form the product.

Catalyst Regeneration : The catalyst is released and can enter a new cycle.

Alternatively, a transition metal catalyst (e.g., based on copper or palladium) could operate via an oxidative addition/reductive elimination cycle. nih.gov

Oxidative Addition : The metal center inserts into the C-Br bond of the amide.

Ligand Exchange/Transmetalation : The nucleophile coordinates to the metal center.

Reductive Elimination : The product is formed by coupling the α-carbon and the nucleophile, regenerating the active catalytic species.

Modeling these cycles computationally would involve mapping the potential energy surface for each step, identifying transition states, and calculating activation barriers to understand the kinetics and feasibility of the proposed catalytic pathway.

Advanced Computational Analysis of Reactivity

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties and reactivity of molecules like this compound. Techniques based on Density Functional Theory (DFT) allow for the detailed analysis of its electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophiles and nucleophiles. The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

For this compound, an MEP analysis would be expected to reveal:

Nucleophilic Sites : Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. The most significant negative potential would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Electrophilic Sites : Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. The most positive potential would likely be found around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The α-carbon atom, bonded to the electronegative bromine, would also represent an electrophilic center, which is the site of the nucleophilic substitution reaction.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Negative | Red | Nucleophilic / H-bond acceptor |

| Amide Hydrogen (N-H) | Positive | Blue | Electrophilic / H-bond donor |

| α-Carbon (C-Br) | Positive (less so than N-H) | Blue/Green | Electrophilic (site for S(_N)2 attack) |

| Aromatic Ring | Negative (above/below plane) | Red/Yellow | Nucleophilic (π-system) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as the primary electron donor in a reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring and the amide nitrogen, which possess π-electrons and lone pairs.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital acts as the primary electron acceptor. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. Nucleophilic attack involves the transfer of electron density from the nucleophile's HOMO into this LUMO, which leads to the cleavage of the C-Br bond.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

Quantum Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity. It can be calculated as μ ≈ (E(\text{HOMO}) + E(\text{LUMO}))/2.

Chemical Hardness (η) : This represents the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η ≈ (E(\text{LUMO}) - E(\text{HOMO}))/2. Soft molecules are generally more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as a global measure of its electrophilic character. It is defined as ω = μ/(2η). For this compound, a significant electrophilicity index would be expected, consistent with its role as an electrophile in nucleophilic substitution reactions.

These computational analyses provide a deep, quantitative understanding of the factors that govern the reactivity and selectivity of this compound, complementing experimental investigations.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo N 2,4 Dimethylphenyl Butanamide and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of 2-bromo-N-(2,4-dimethylphenyl)butanamide. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various proton environments in the molecule. The aromatic protons on the dimethylphenyl ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methyl groups attached to the aromatic ring will present as sharp singlets. The protons of the butanamide chain will exhibit characteristic shifts and couplings. The methine proton alpha to the bromine atom is expected to be significantly deshielded.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the largest chemical shift, appearing significantly downfield. The carbons of the aromatic ring will resonate in the typical aromatic region, with the substituted carbons showing distinct shifts. The aliphatic carbons of the butanamide chain will appear in the upfield region of the spectrum. The carbon atom bonded to the bromine will be notably shifted due to the electronegativity of the halogen. docbrown.inforesearchgate.net

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-7.8 | s | 1H | NH (Amide) |

| ~ 7.0-7.3 | m | 3H | Ar-H |

| ~ 4.5 | t | 1H | CH-Br |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 2.0-2.2 | m | 2H | CH₂ |

| ~ 1.0 | t | 3H | CH₃ (Ethyl) |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 135-138 | Ar-C (quaternary) |

| ~ 128-132 | Ar-CH |

| ~ 55 | CH-Br |

| ~ 30 | CH₂ |

| ~ 21 | Ar-CH₃ |

| ~ 18 | Ar-CH₃ |

| ~ 12 | CH₃ (Ethyl) |

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity and spatial relationships between atoms, which is essential for confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically through 2-3 bonds). For the target molecule, COSY would show correlations between the methine proton (CH-Br) and the adjacent methylene (B1212753) protons (CH₂), as well as between the methylene protons and the terminal methyl protons of the butanamide chain. It would also help in assigning the coupled protons within the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the aliphatic proton signals to their corresponding aliphatic carbons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm stereochemical assignments and the conformation of the molecule in solution. For instance, correlations might be observed between the amide proton and nearby protons on the aromatic ring, providing insight into the rotational orientation of the phenyl group relative to the amide bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₂H₁₆BrNO. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆BrNO |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 270.0493 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 272.0473 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several characteristic pathways. libretexts.org

Common fragmentation pathways for N-aryl bromoalkanamides include alpha-cleavage and cleavage of the amide bond. youtube.com Loss of the bromine atom is a likely fragmentation step. youtube.com Cleavage of the bond between the carbonyl group and the nitrogen atom can lead to the formation of a 2,4-dimethylaniline (B123086) fragment or a 2-bromobutanoyl fragment. Further fragmentation of the butanoyl chain is also expected. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

| 270/272 | [C₁₂H₁₆BrNO]⁺ (Molecular ion) |

| 191 | [M - Br]⁺ |

| 121 | [C₈H₁₁N]⁺ (2,4-dimethylaniline) |

| 149/151 | [C₄H₆BrO]⁺ (2-bromobutanoyl cation) |

| 122 | [C₈H₁₂N]⁺ (protonated 2,4-dimethylaniline) |

| 106 | [C₇H₈N]⁺ (from 2,4-dimethylaniline fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). researchgate.net Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching vibrations, will also be present. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H stretch | Secondary Amide |

| ~ 3050 | C-H stretch | Aromatic |

| ~ 2960, 2870 | C-H stretch | Aliphatic |

| ~ 1660 | C=O stretch (Amide I) | Secondary Amide |

| ~ 1540 | N-H bend & C-N stretch (Amide II) | Secondary Amide |

| ~ 1500, 1450 | C=C stretch | Aromatic Ring |

| ~ 600-700 | C-Br stretch | Alkyl Halide |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding the stereochemistry and intermolecular interactions of molecules like this compound. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov

For instance, in these related structures, the amide linkage typically adopts a planar conformation. The conformation of the N-H bond relative to the carbonyl group and the substituents on the side chain is a critical feature. In 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is observed to be in an anti conformation to both the carbonyl group and the C-Br bond. researchgate.net Intermolecular hydrogen bonding, particularly N-H···O interactions, is a dominant force in the crystal packing, often leading to the formation of one-dimensional chains or more complex supramolecular architectures. researchgate.net

The table below summarizes typical crystallographic data that would be obtained for a compound in this class, based on published data for analogous structures. researchgate.netmdpi.com

| Crystallographic Parameter | Example Data for a Related N-Aryl Bromoamide |

|---|---|

| Chemical Formula | C8H7Br2NO |

| Formula Weight (g/mol) | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (Å3) | 935.22 (9) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Mg/m3) | 2.081 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 303 |

This table presents example crystallographic data for 2-bromo-N-(4-bromophenyl)acetamide to illustrate the parameters determined by X-ray crystallography. researchgate.net

For this compound, an X-ray crystallographic study would precisely define the torsion angles between the phenyl ring and the amide plane, as well as the conformation of the butanamide chain. The presence of the chiral center at the C2 position means the compound can crystallize as a racemate or, if resolved, in an enantiopure form, which would be clearly distinguished by the crystallographic analysis.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD)) for Chiral Compounds

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. encyclopedia.pub These methods are exceptionally sensitive to the stereochemistry of a molecule and are instrumental in determining the absolute configuration and conformational properties of chiral compounds like the enantiomers of this compound. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgwikipedia.org An ORD spectrum plots specific rotation against wavelength. A key feature of an ORD curve is the Cotton effect, which is the characteristic combination of a peak and a trough in the vicinity of a chromophore's absorption band. libretexts.org A positive Cotton effect is defined as a curve where the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. libretexts.org The sign of the Cotton effect can often be empirically correlated with the absolute configuration of the chiral center.

Electronic Circular Dichroism (ECD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pubresearchgate.net An ECD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity against wavelength. Similar to ORD, ECD signals, known as Cotton effects, are only observed in the absorption regions of chromophores within the chiral molecule. nih.gov ECD is often preferred for its higher resolution and sensitivity, providing detailed information about the electronic transitions and the spatial arrangement of atoms around the chromophore. researchgate.net

For this compound, the key chromophores are the dimethylphenyl ring and the amide carbonyl group. The n→π* transition of the carbonyl group, typically occurring around 290-300 nm, and the π→π* transitions of the aromatic ring at shorter wavelengths (around 200-280 nm) are expected to produce distinct Cotton effects in the ECD and ORD spectra. libretexts.org The sign and magnitude of these Cotton effects would be directly related to the (R) or (S) configuration at the chiral carbon atom (C2).

Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict ECD spectra for different stereoisomers. nih.gov By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be assigned with a high degree of confidence.

The following table illustrates the type of data obtained from an ECD spectroscopic analysis for a chiral compound.

| Enantiomer | Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) or Δϵ | Sign of Cotton Effect |

|---|---|---|---|---|

| (+)-Enantiomer | n→π* (Carbonyl) | ~295 | Positive | Positive |

| π→π* (Aromatic) | ~240 | Negative | Negative | |

| (-)-Enantiomer | n→π* (Carbonyl) | ~295 | Negative | Negative |

| π→π* (Aromatic) | ~240 | Positive | Positive |

This table presents hypothetical ECD data for the enantiomers of this compound to demonstrate how chiroptical spectroscopy distinguishes between them. The enantiomers are expected to show mirror-image spectra. encyclopedia.pubnih.gov

Applications of 2 Bromo N 2,4 Dimethylphenyl Butanamide As a Versatile Building Block in Complex Molecule Synthesis

Preparation of Modified Amino Acids and Peptide Mimetics

The use of 2-bromo-N-(2,4-dimethylphenyl)butanamide in the preparation of modified amino acids or peptide mimetics is not described in the available literature. While methods exist for synthesizing modified peptides using N-bromoacetyl-modified amino acids google.com, these are structurally different from the butanamide and are used to alkylate sulfhydryl groups in peptides. There are no documented instances of this compound serving as a synthon for non-natural amino acids or peptide-like structures.

Role as a Key Intermediate in Multi-step Organic Transformations toward Synthetic Targets

This compound is not cited as a key intermediate in any published multi-step total synthesis or other complex organic transformations. While α-brominated carbonyl compounds are common intermediates in organic synthesis nih.gov, no specific synthetic target has been reported that utilizes this particular butanamide derivative.

Design and Synthesis of Ligands and Chiral Catalysts from Amide Derivatives

There is no evidence in the scientific literature to suggest that this compound or its derivatives have been used in the design and synthesis of ligands for metal catalysis or as chiral catalysts themselves. The design of chiral ligands is a highly active area of research, but this specific compound has not been featured as a building block in such studies. nih.govorganic-chemistry.org

Compound Properties

While its applications in synthesis are not documented, the basic properties of this compound can be compiled.

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| IUPAC Name | This compound |

| Structure | A butanamide with a bromine atom at the α-position and the amide nitrogen substituted with a 2,4-dimethylphenyl group. |

Supramolecular Chemistry Involving N Arylbutanamide Derivatives

Non-Covalent Interactions and Self-Assembly of Related Amide Structures

The self-assembly of N-arylbutanamide derivatives into ordered supramolecular architectures is governed by a combination of weak, non-covalent interactions. The specific functional groups present in a molecule like 2-bromo-N-(2,4-dimethylphenyl)butanamide dictate the nature and strength of these interactions, which include hydrogen bonding, halogen bonding, and various π-interactions.

The presence of a bromine atom on the butanamide chain introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction wherein an electrophilic region on the halogen atom, known as a σ-hole, is attracted to a nucleophilic site. acs.orgnih.gov In structures related to this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens (C–Br···O), the nitrogen of other molecules, or even the π-system of an aromatic ring (C–Br···π). proquest.comrsc.org These interactions provide directional control, influencing the packing of molecules and contributing to the stability of the resulting assembly. mdpi.comresearchgate.net

Furthermore, the 2,4-dimethylphenyl group contributes to the supramolecular structure through π-π stacking and C–H···π interactions. The aromatic rings can stack in either a face-to-face or offset fashion, while the methyl C–H groups or other aliphatic C-H bonds can interact with the electron-rich face of a neighboring aromatic ring. researchgate.netmdpi.com Though generally weaker than hydrogen or halogen bonds, the cumulative effect of these van der Waals forces and π-interactions plays a significant role in the dense packing and stabilization of the crystal lattice. nih.gov The interplay of these varied interactions leads to complex and well-defined three-dimensional architectures. researchgate.net

| Interaction Type | Donor Group | Acceptor Group | Role in Self-Assembly |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl C=O | Formation of primary 1D chains and tapes. |

| Halogen Bond | C-Br | Carbonyl O, Aromatic π-system, other Lewis bases | Provides directionality and links primary structures. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to crystal packing and stability. |

| C-H···π Interaction | Alkyl/Aryl C-H | Aromatic Ring | Fine-tunes molecular arrangement and packing. |

Molecular Recognition Phenomena Mediated by Amide Moieties

Molecular recognition is the specific binding between a host molecule and a guest molecule, driven by non-covalent interactions. rsc.org The amide moiety is a particularly effective functional group in the design of synthetic host molecules, or receptors, especially for the recognition of anions. taylorfrancis.comdntb.gov.ua This is due to the N–H group being a strong hydrogen bond donor, capable of binding to anionic guests through well-defined hydrogen bonds. nih.govrsc.org

In the context of N-arylbutanamide derivatives, the amide N-H proton is sufficiently acidic to form strong, directional hydrogen bonds with anions such as halides (Cl⁻, Br⁻), carboxylates (RCOO⁻), and phosphates. researchgate.net The design of receptors often involves pre-organizing multiple amide groups within a scaffold so that their N–H bonds converge on a central binding cavity, creating a site that is electronically and sterically complementary to the target anion.

Studies on N-aryl acetamides have demonstrated their ability to be recognized by host compounds through intermolecular hydrogen bonds involving both the amide N-H and the carbonyl C=O groups, showcasing the dual role the amide can play in recognition events. researchgate.net The versatility of the amide bond makes it a privileged motif in the construction of synthetic receptors for various applications, including sensing, separation, and transport of ionic species. acs.org

| Host Motif | Guest Species | Primary Interaction | Example Application |

|---|---|---|---|

| Amide N-H | Anions (e.g., Cl⁻, H₂PO₄⁻) | N-H···Anion⁻ Hydrogen Bond | Anion selective sensors |

| Amide C=O | Cations, Neutral Molecules | Coordination, C-H···O Hydrogen Bond | Ion transport channels |

| Multiple Amide Groups in a Scaffold | Specific Anions or Carboxylates | Cooperative Hydrogen Bonding | Selective extraction agents |

Exploration of Templated Synthesis and Supramolecular Catalysis using Amide Scaffolds

Amide-containing scaffolds can be used to control reactivity and catalysis by harnessing non-covalent interactions to bind and orient substrates, similar to the active sites of enzymes. wikipedia.org This field, known as supramolecular catalysis, aims to develop artificial catalysts that can accelerate reactions and control selectivity through the formation of a host-guest complex with the reaction's transition state. youtube.com

In templated synthesis, a receptor molecule (the template) binds to reactants and holds them in a specific conformation that favors a desired reaction, such as the formation of a large macrocycle, which would otherwise be entropically disfavored. An amide-based scaffold can act as a template by using its hydrogen-bonding capabilities to pre-organize a linear precursor molecule into a cyclic conformation, facilitating the final bond-forming reaction.

Furthermore, amide scaffolds are integral to the design of supramolecular catalysts. By positioning catalytically active groups (e.g., general acids, bases, or nucleophiles) within a receptor that binds a specific substrate, reaction rates can be dramatically enhanced. wikipedia.org The binding of the substrate to the amide-containing catalyst places it in close proximity to the catalytic groups and can stabilize the reaction's transition state through favorable non-covalent interactions. For instance, the amide N-H groups can stabilize a negatively charged transition state through hydrogen bonding, lowering the activation energy of the reaction. While complex enzyme mimics have been developed, even simple molecules containing amide functionalities have been shown to exhibit intramolecular catalysis, where a nearby functional group on the same molecule catalyzes a reaction at the amide bond. rsc.org

The structural unit of this compound provides the necessary components—a hydrogen-bonding site and a rigid aromatic framework—that could be incorporated into larger, more sophisticated catalytic systems. These systems could bind substrates through a combination of hydrogen bonding to the amide group and hydrophobic interactions with the aryl ring, creating a defined reaction pocket that controls chemical transformations. acs.org

| Application | Role of Amide Scaffold | Key Principle | Potential Reaction |

|---|---|---|---|

| Templated Synthesis | Binds and pre-organizes reactants. | Reduces the entropic cost of cyclization. | Macrocycle formation |

| Supramolecular Catalysis | Binds substrate and stabilizes the transition state. | Lowers activation energy via non-covalent interactions. | Ester or amide hydrolysis |

| Asymmetric Catalysis | Provides a chiral binding environment. | Differentiates between enantiomeric transition states. | Enantioselective additions |

Future Research Directions and Emerging Opportunities in 2 Bromo N 2,4 Dimethylphenyl Butanamide Chemistry

Development of Highly Selective and Efficient Catalytic Systems for Bromoamide Transformations

The transformation of 2-bromo-N-(2,4-dimethylphenyl)butanamide hinges on the development of sophisticated catalytic systems that offer high selectivity and efficiency. Current research on α-haloamides primarily utilizes transition metals like palladium, copper, and rhodium, alongside photoredox catalysis. Future efforts will likely concentrate on creating catalysts that can overcome existing limitations, such as substrate scope, functional group tolerance, and catalyst loading.

Key Research Thrusts:

Ligand Design: The synthesis of novel ligands for transition metal catalysts is a crucial area of development. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands have shown promise in improving catalyst activity and selectivity. Future designs may incorporate features that allow for finer control over the steric and electronic environment of the metal center, enabling more challenging transformations of this compound.

Earth-Abundant Metal Catalysis: A growing trend in catalysis is the use of earth-abundant and less toxic metals, such as iron, cobalt, and nickel, as alternatives to precious metals like palladium and rhodium. Research into the application of these metals for transformations of α-bromoamides is still in its early stages but holds significant promise for developing more sustainable and economical synthetic routes.

Photoredox and Dual Catalysis: The merger of photoredox catalysis with transition metal catalysis has emerged as a powerful strategy for forging new bonds under mild conditions. Future work will likely explore new photocatalysts and dual catalytic systems to enable previously inaccessible transformations of this compound, such as direct C-H functionalization of the aryl ring or the butanamide backbone.

| Catalyst System | Transformation Type | Potential Advantages |

| Palladium with custom phosphine ligands | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | High efficiency, broad substrate scope |

| Copper with N,O-ligands | C-N, C-O, and C-S bond formation | Low cost, versatile reactivity |

| Rhodium complexes | C-H activation, insertion reactions | High selectivity for specific C-H bonds |

| Iridium or Ruthenium photoredox catalysts with Nickel | Cross-coupling, radical reactions | Mild reaction conditions, novel reactivity |

Exploration of Novel Reactivity Modes and Unprecedented Transformation Pathways

Beyond established transformations, future research will aim to uncover novel reactivity modes of this compound. This involves exploring its potential in reactions that have not been extensively studied for this class of compounds.

Emerging Research Areas:

Radical Chemistry: The bromine atom in this compound can serve as a handle for generating radical intermediates. Photoredox catalysis and other radical initiation methods could be employed to engage this compound in novel radical-based C-C and C-heteroatom bond-forming reactions.

C-H Functionalization: The development of methods for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. Future research could target the selective functionalization of the various C-H bonds in this compound, including those on the dimethylphenyl ring and the butanamide chain, using directing group strategies or advanced catalytic systems.

Cyclization Reactions: The bifunctional nature of this compound (containing both an electrophilic bromine and a nucleophilic amide) makes it a potential precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automated synthesis offer significant advantages in this regard, including improved safety, efficiency, and reproducibility.

Technological Integration:

Continuous Flow Synthesis: The synthesis of this compound and its subsequent transformations can be adapted to continuous flow processes. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the handling of hazardous reagents and intermediates is safer in a closed-loop flow system.

Automated Synthesis Platforms: Automated synthesizers can be employed for the rapid optimization of reaction conditions and the synthesis of libraries of derivatives of this compound. These platforms can perform multiple reactions in parallel, significantly accelerating the discovery of new compounds with desired properties.

| Technology | Key Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, potential for higher yields and purity. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility. |

Advanced Computational Design for Predictive Synthesis and Mechanism-Based Development

Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new catalysts and experiments.

Computational Approaches:

Mechanism Elucidation: DFT calculations can be used to model the reaction pathways of various transformations of this compound. This can help in understanding the role of the catalyst, identifying key intermediates and transition states, and explaining observed selectivities.

Catalyst Design: Computational screening of virtual libraries of ligands and catalysts can accelerate the discovery of new and improved catalytic systems for bromoamide transformations.

Predictive Synthesis: As computational models become more accurate, it may be possible to predict the optimal reaction conditions for a desired transformation of this compound, thereby reducing the need for extensive experimental optimization.

Expansion into Materials Science and Chemical Biology Tools (Focusing on Chemical Utility beyond Direct Biological Activity)

While this compound is a valuable synthetic intermediate, its potential applications extend beyond traditional organic synthesis. Future research could explore its utility in materials science and as a tool in chemical biology.

Interdisciplinary Applications:

Polymer Chemistry: The bromoamide functionality can be used as an initiator or a monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This could enable the synthesis of novel polymers with well-defined architectures and properties.

Bioconjugation: The reactive bromine atom can be displaced by nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins. This could allow for the use of this compound and its derivatives as chemical probes to study biological processes or as linkers for the development of antibody-drug conjugates.

Surface Modification: The compound could be used to modify the surfaces of materials through covalent attachment. This could be used to alter the surface properties of materials, such as their hydrophobicity or biocompatibility.

The continued investigation into the chemistry of this compound, guided by these future research directions, is expected to yield significant contributions to the fields of organic synthesis, catalysis, materials science, and chemical biology.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-(2,4-dimethylphenyl)butanamide?

The compound is typically synthesized via bromination of N-(2,4-dimethylphenyl)butanamide using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Reaction monitoring via TLC or HPLC is critical to ensure selective bromination at the β-position of the amide. Workup involves quenching with aqueous Na₂S₂O₃, extraction with ethyl acetate, and purification via recrystallization (ethanol/water) .

Q. Which purification techniques are effective for isolating this compound?

After synthesis, impurities (e.g., unreacted starting material or di-brominated byproducts) are removed using column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization in ethanol/water (3:1 v/v) yields high-purity crystals. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR : H NMR (CDCl₃, 400 MHz) for bromine’s deshielding effect on adjacent protons (δ 4.2–4.5 ppm, CH₂Br).

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 284.08 (M+H⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive bond lengths and angles. For example, the Br–C bond length (~1.97 Å) and amide plane geometry confirm bromination at the β-position. Validate results against computational models (e.g., DFT) .

Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

The bromine atom acts as a leaving group in S2 reactions. For instance, substitution with NaN₃ in DMF at 60°C yields 2-azido derivatives. Kinetic studies (via H NMR) reveal pseudo-first-order behavior, with rate constants dependent on solvent polarity and nucleophile strength .

Q. How can researchers address contradictions in reported synthetic yields?

Discrepancies may arise from competing side reactions (e.g., oxidation or over-bromination). Mitigation strategies:

- Optimize stoichiometry (1.1 eq. NBS to limit di-bromination).

- Use radical inhibitors (e.g., BHT) in bromination.

- Monitor reaction progress via inline FTIR to detect intermediates .

Q. What methodologies assess the compound’s potential biological activity?

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates.

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.

- Cellular uptake : Radiolabel the compound (C) and quantify accumulation in cancer cell lines (e.g., MCF-7) .

Q. How can computational modeling predict the compound’s reactivity?

Molecular dynamics simulations (e.g., Gaussian 16) model transition states for substitution reactions. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare results with experimental IR and NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.